sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate
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Overview
Description
sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate: is a specialized chemical compound known for its unique properties and applications in various scientific fields. It is characterized by its molecular formula C11H13F9O3 and is often used in research settings .
Preparation Methods
The synthesis of sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of sec-butyl alcohol with 1H,1H,2H,2H-perfluorohexyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form sec-butyl alcohol and 1H,1H,2H,2H-perfluorohexyl alcohol.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include water, oxidizing agents like potassium permanganate, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is primarily used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving fluorinated compounds and their interactions with biological systems.
Industry: Used in the development of specialty materials and coatings.
Mechanism of Action
The mechanism of action of sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with specific molecular targets, depending on the application. In organic synthesis, it acts as a carbonylating agent, introducing carbonate groups into molecules. In biological systems, its fluorinated segments may interact with lipid membranes or proteins, affecting their function and stability .
Comparison with Similar Compounds
sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate can be compared with other fluorinated carbonates such as:
- Methyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Propyl 1H,1H,2H,2H-perfluorohexyl carbonate
These compounds share similar chemical structures but differ in the alkyl group attached to the carbonate. This compound is unique due to its sec-butyl group, which may impart different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts .
Properties
Molecular Formula |
C11H13F9O3 |
---|---|
Molecular Weight |
364.20 g/mol |
IUPAC Name |
butan-2-yl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C11H13F9O3/c1-3-6(2)23-7(21)22-5-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h6H,3-5H2,1-2H3 |
InChI Key |
RIFWRTXGEWCLSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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